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Compound of Interest

Compound Name: 3-Iodopyridin-4-ol

Cat. No.: B189408 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
iodopyridin-4-ol, a key heterocyclic compound of interest to researchers and professionals in

the fields of pharmaceutical development, organic synthesis, and materials science. Due to the

limited availability of published experimental spectra for this specific molecule, this document

presents predicted spectroscopic data based on the analysis of structurally similar compounds

and general principles of spectroscopy. It also includes detailed, standardized experimental

protocols for acquiring such data.

Chemical Structure and Properties
IUPAC Name: 3-iodopyridin-4-ol

CAS Number: 89282-03-1[1]

Molecular Formula: C₅H₄INO

Molecular Weight: 221.00 g/mol [1]

Structure: 
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Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-iodopyridin-4-ol. These predictions are derived

from established spectroscopic principles and data from analogous compounds.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 3-iodopyridin-4-ol in a suitable deuterated solvent (e.g.,

DMSO-d₆) would be expected to show three distinct signals in the aromatic region,

corresponding to the three protons on the pyridine ring. The presence of the electron-donating

hydroxyl group and the electron-withdrawing iodine atom will influence the chemical shifts.

Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

H-2 8.0 - 8.2 d ~5

H-5 6.8 - 7.0 d ~7

H-6 7.8 - 8.0 dd ~5, ~2

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will display five signals corresponding to the five carbon

atoms of the pyridine ring. The carbon atom bearing the iodine (C-3) is expected to have a

significantly lower chemical shift due to the heavy atom effect.

Carbon Predicted Chemical Shift (ppm)

C-2 145 - 150

C-3 90 - 95

C-4 160 - 165

C-5 115 - 120

C-6 140 - 145
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Predicted IR Data
The infrared spectrum of solid 3-iodopyridin-4-ol is expected to exhibit characteristic

absorption bands corresponding to its functional groups.

Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

O-H stretch (H-bonded) 3200 - 2500 Broad, Strong

C-H stretch (aromatic) 3100 - 3000 Medium

C=C stretch (aromatic) 1600 - 1450 Medium to Strong

C-N stretch (aromatic) 1350 - 1250 Medium

C-O stretch 1250 - 1180 Strong

C-I stretch 600 - 500 Medium

Predicted Mass Spectrometry Data
In an electron ionization (EI) mass spectrum, 3-iodopyridin-4-ol is expected to show a

prominent molecular ion peak.

Fragment Predicted m/z Relative Intensity

[M]⁺ 221 High

[M-I]⁺ 94 Medium

[M-CO]⁺ 193 Low

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for solid

organic compounds like 3-iodopyridin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Weigh approximately 5-10 mg of 3-iodopyridin-4-ol.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in

a standard 5 mm NMR tube to a final volume of approximately 0.6 mL.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical

shift referencing.

Cap the tube and ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-iodopyridin-4-ol with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press.

Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum over the range of 4000-400 cm⁻¹.
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Acquire a background spectrum of the empty sample compartment to subtract from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction:

For a solid sample, use a direct insertion probe. Place a small amount of 3-iodopyridin-4-
ol into a capillary tube and insert it into the probe.

Ionization (Electron Ionization - EI):

Introduce the sample into the ion source of the mass spectrometer.

Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce

ionization and fragmentation.

Data Acquisition:

Scan a range of mass-to-charge (m/z) ratios (e.g., 50-300 amu) to detect the molecular

ion and fragment ions.

Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of a solid organic compound is depicted

below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b189408?utm_src=pdf-body
https://www.benchchem.com/product/b189408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Spectroscopic Analysis Data Processing & Interpretation

Solid Sample
(3-Iodopyridin-4-ol)

Dissolve in
Deuterated Solvent

NMR

Prepare KBr Pellet

IR

Load on
Direct Insertion Probe

MS

NMR Spectrometer
(¹H & ¹³C)

FTIR Spectrometer

Mass Spectrometer
(EI)

NMR Spectra

IR Spectrum

Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a solid organic compound.

This guide serves as a valuable resource for researchers and professionals, providing

foundational knowledge and practical protocols for the spectroscopic characterization of 3-
iodopyridin-4-ol. The provided predicted data offers a baseline for comparison with

experimentally obtained spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 3-Iodopyridin-4-ol: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189408#3-iodopyridin-4-ol-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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